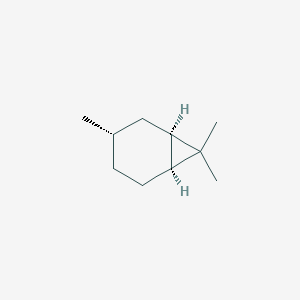

trans-Carane

Description

Structure

3D Structure

Properties

CAS No. |

18968-23-5 |

|---|---|

Molecular Formula |

C14H16O4 |

Synonyms |

BICYCLO[4.1.0]HEPTANE,3,7,7-T |

Origin of Product |

United States |

Foundational & Exploratory

The Stereochemistry of trans-Carane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Carane, a bicyclic monoterpene, presents a fascinating case study in stereochemistry due to its rigid bicyclo[4.1.0]heptane framework. Understanding the spatial arrangement of its constituent atoms is crucial for its application in asymmetric synthesis and as a chiral building block in drug development. This guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, conformational preferences, and key experimental data for its characterization.

Introduction to the Carane Framework

The carane skeleton is a bicyclo[4.1.0]heptane structure, characterized by a six-membered ring fused to a cyclopropane ring. The numbering of the carbon atoms follows standard IUPAC nomenclature for bicyclic systems. The stereochemistry of carane isomers is determined by the relative orientation of the substituents on the bicyclic core, primarily the C3 methyl group and the gem-dimethyl group at C7, in relation to the plane of the six-membered ring.

The terms cis and trans in the context of carane refer to the relationship between the C3-methyl group and the cyclopropane ring. In this compound, the C3-methyl group and the cyclopropane ring are on opposite sides of the six-membered ring.

Absolute Configuration and Enantiomers of this compound

This compound possesses multiple chiral centers, leading to the existence of enantiomers. The absolute configuration of these enantiomers is defined using the Cahn-Ingold-Prelog (CIP) priority rules. The specific enantiomer of this compound is designated by its IUPAC name, which includes the stereochemical descriptors (R) or (S) for each chiral center. For instance, one enantiomer of this compound is systematically named (1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane[1].

The two enantiomers of this compound are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Conformational Analysis

The bicyclo[4.1.0]heptane system of carane is conformationally restricted. The six-membered ring in carane derivatives typically adopts a flattened chair or a boat-like conformation. In the case of the bicyclo[4.1.0]heptane parent structure, the cis isomer is generally found to be more stable than the trans isomer due to increased ring strain in the trans configuration. This increased strain in the trans isomer arises from the fusion of the cyclopropane ring to the six-membered ring in a way that forces the six-membered ring into a more strained conformation compared to the cis isomer.

Quantitative Stereochemical Data

Precise quantitative data is essential for the unambiguous identification and characterization of stereoisomers. The following table summarizes key stereochemical data for this compound.

| Property | Data | Source |

| IUPAC Name | (1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane | PubChem[1] |

| CAS Number | 18968-23-5 | PubChem[1] |

| Molecular Formula | C₁₀H₁₈ | PubChem[1] |

| Molecular Weight | 138.25 g/mol | PubChem[1] |

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of this compound relies on a combination of synthetic methods and spectroscopic analysis.

Synthesis

A common and stereoselective method for the synthesis of carane derivatives is the catalytic hydrogenation of 3-carene.

Protocol: Catalytic Hydrogenation of (+)-3-Carene

-

Starting Material: (+)-3-carene.

-

Catalyst: Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

-

Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

-

Procedure: a. The catalyst is added to a solution of (+)-3-carene in the chosen solvent in a hydrogenation vessel. b. The vessel is purged with hydrogen gas and then pressurized to a desired pressure (typically 1-5 atm). c. The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. d. The catalyst is removed by filtration through a pad of Celite. e. The solvent is removed under reduced pressure to yield the crude product. f. The product can be purified by distillation or chromatography.

Stereochemical Outcome: The catalytic hydrogenation of 3-carene is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. The addition occurs preferentially from the less sterically hindered face of the 3-carene molecule. This stereoselectivity leads to the formation of a specific carane isomer.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of carane.

¹H NMR Spectroscopy:

The key to differentiating cis and trans isomers lies in the coupling constants (J-values) between protons on the six-membered ring. The dihedral angle between adjacent protons is different in the two isomers, which directly affects the magnitude of the vicinal coupling constant.

-

In general, for vicinal protons in a six-membered ring, a larger dihedral angle (approaching 180°) results in a larger coupling constant (typically 8-13 Hz for trans-diaxial protons).

-

A smaller dihedral angle (approaching 0° or 60°) results in a smaller coupling constant (typically 1-5 Hz for axial-equatorial or equatorial-equatorial protons).

By analyzing the splitting patterns and measuring the coupling constants of the protons on the carane skeleton, the relative stereochemistry can be determined.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are also sensitive to the stereochemistry of the molecule. The different spatial arrangements of the substituents in the cis and trans isomers lead to distinct chemical shifts for the carbon atoms of the bicyclic framework.

Conclusion

The stereochemistry of this compound is defined by the trans relationship between the C3-methyl group and the cyclopropane ring within its bicyclo[4.1.0]heptane framework. Its chirality gives rise to a pair of enantiomers with specific absolute configurations. The stereoselective synthesis of this compound can be achieved through the catalytic hydrogenation of 3-carene. The unambiguous determination of its stereostructure relies on detailed analysis of NMR spectroscopic data, particularly ¹H NMR coupling constants. A thorough understanding of the stereochemical properties of this compound is fundamental for its effective utilization in the development of new chiral drugs and asymmetric catalytic processes.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of trans-Carane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of trans-carane, a bicyclic monoterpene of interest in natural product chemistry and drug discovery. While experimental data specifically for this compound is limited in publicly accessible literature, this document compiles available information and extrapolates knowledge from closely related bicyclo[4.1.0]heptane and cyclohexane systems to provide a thorough understanding of its stereochemistry and conformational behavior. This guide covers the fundamental structural features of this compound, discusses its conformational possibilities, and outlines the key experimental and computational methodologies employed in the structural elucidation of such bicyclic systems.

Introduction

This compound, systematically named (1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane, is a saturated bicyclic monoterpene with the molecular formula C₁₀H₁₈[1]. Its structure consists of a cyclohexane ring fused to a cyclopropane ring, with the fusion occurring in a trans configuration. This arrangement imparts significant conformational constraints and unique stereochemical properties to the molecule, making its study relevant for understanding the structure-activity relationships of related natural products. This compound has been identified as a component in the essential oils of certain Mentha species, including Mentha arvensis and Mentha canadensis[2]. The rigid bicyclic scaffold of carane derivatives makes them attractive starting materials in synthetic chemistry and potential pharmacophores in drug design.

Molecular Structure of this compound

The core of this compound is the bicyclo[4.1.0]heptane ring system. The fusion of the six-membered ring and the three-membered ring in a trans geometry results in a strained structure. In contrast to the more stable cis-carane, the trans isomer experiences greater ring strain due to the unfavorable fusion of the cyclopropane ring to the cyclohexane chair conformation.

Structural Parameters

Table 1: Predicted Structural Parameters for this compound (based on related structures and computational models)

| Parameter | Value (approximate) | Notes |

| Bond Lengths (Å) | ||

| C-C (cyclohexane) | 1.53 - 1.55 | Typical for sp³-sp³ carbon bonds in a cyclohexane ring. |

| C-C (cyclopropane) | 1.50 - 1.52 | Slightly shorter than typical C-C bonds due to ring strain. |

| C-C (bridgehead) | 1.51 - 1.54 | Fusion of the two rings influences these bond lengths. |

| C-H | 1.09 - 1.10 | Standard C-H bond length. |

| Bond Angles (°) | ||

| C-C-C (cyclohexane) | 109 - 112 | Deviations from the ideal tetrahedral angle of 109.5° due to the bicyclic nature. |

| C-C-C (cyclopropane) | ~60 (internal) | Highly strained internal angles characteristic of a cyclopropane ring. |

| H-C-H | ~109 | Typical tetrahedral angle. |

| Dihedral Angles (°) | ||

| Ring Conformation | Varies | The cyclohexane ring in this compound is forced into a twisted or distorted conformation rather than a perfect chair. |

Conformational Analysis

The conformational landscape of this compound is dominated by the rigid bicyclo[4.1.0]heptane framework. Unlike simple substituted cyclohexanes, the fused cyclopropane ring in a trans configuration prevents the typical chair-to-chair ring flip. This results in a molecule that is conformationally locked into a more rigid structure.

The cyclohexane ring in this compound is forced to adopt a conformation that accommodates the trans-fused cyclopropane. This is likely a highly distorted chair or a twist-boat conformation to alleviate the strain of the trans-fusion, which is sterically demanding. The energetic barrier for the interconversion between any possible conformers is expected to be significantly high.

Figure 1: A simplified logical diagram illustrating the high energy barrier for any conformational change in the rigid this compound structure.

Experimental Protocols for Structural and Conformational Analysis

The elucidation of the precise molecular structure and conformational preferences of this compound would rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution[3]. For this compound, both ¹H and ¹³C NMR would be essential.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The chemical shifts will be indicative of the electronic environment of each proton, while the coupling constants (J-values) will provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing key insights into the stereochemistry and conformation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

-

Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

Two-dimensional heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and to establish long-range carbon-proton connectivities, respectively. This data is vital for the unambiguous assignment of all proton and carbon signals.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Qualitative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Methyl Protons (C8, C9, C10) | 0.8 - 1.2 | 15 - 25 | Typically upfield signals. |

| Cyclopropane Protons | 0.5 - 1.5 | 10 - 30 | Shielded due to the nature of the cyclopropane ring. |

| Cyclohexane Protons | 1.0 - 2.0 | 20 - 40 | A complex region of overlapping multiplets is expected. |

| Bridgehead Carbons (C1, C6) | - | 25 - 40 | Quaternary carbons with distinct chemical shifts. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice[4].

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is generated, into which a molecular model is built and then refined against the experimental data to obtain the final, high-resolution crystal structure.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state[5][6].

Protocol for Gas-Phase Electron Diffraction:

-

Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.

-

Electron Diffraction: A high-energy beam of electrons is scattered by the gas-phase molecules.

-

Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Structural Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule. This information is then used to refine a molecular model and obtain precise geometric parameters.

Computational Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the structure and conformational energetics of molecules like this compound.

Protocol for Computational Modeling:

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields (e.g., MMFF, OPLS) to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP functional with a basis set like 6-31G*) or ab initio methods (e.g., MP2). This provides accurate predictions of bond lengths, bond angles, and relative energies of the conformers.

-

Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

NMR Chemical Shift Prediction: The NMR chemical shifts and coupling constants can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental NMR data to aid in spectral assignment and confirm the predicted conformation.

Figure 2: A workflow diagram outlining the key experimental and computational steps for the structural and conformational analysis of this compound.

Conclusion

The molecular structure and conformation of this compound are dictated by its strained bicyclo[4.1.0]heptane framework with a trans-fused cyclopropane ring. This leads to a conformationally rigid molecule, likely adopting a distorted chair or twist-boat conformation for its six-membered ring. While specific experimental structural data for this compound is sparse, a combination of modern spectroscopic techniques, particularly multi-dimensional NMR, coupled with high-level computational modeling, provides a robust framework for its detailed structural and conformational characterization. A thorough understanding of the three-dimensional structure of this compound is fundamental for exploring its potential applications in synthetic chemistry and as a scaffold in the development of new therapeutic agents. Further experimental studies, especially single-crystal X-ray diffraction and gas-phase electron diffraction, are warranted to precisely define its geometric parameters.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. sikhcom.net [sikhcom.net]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carane, 4,5-epoxy-, trans [webbook.nist.gov]

- 6. Conformational Study of trans-Cyclododecene by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of trans-Carane

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Carane, a bicyclic monoterpene, is a saturated hydrocarbon with the chemical formula C10H18. Its rigid bicyclo[4.1.0]heptane structure, featuring a cyclopropane ring fused to a cyclohexane ring, makes it a subject of interest in stereochemistry and synthetic organic chemistry. As a derivative of carene, a constituent of turpentine, this compound is a naturally occurring compound found in plants such as Mentha canadensis and Mentha arvensis.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on data relevant to research and development.

Physical Properties

Precise experimental data for the physical properties of pure this compound are not extensively documented in publicly available literature. The data presented below is a combination of experimentally reported values for carane isomers and computationally predicted values. Researchers should use these values with the understanding that they may not precisely reflect the properties of a pure sample of this compound.

| Property | Value | Source |

| Molecular Formula | C10H18 | [2][3] |

| Molecular Weight | 138.25 g/mol | [2][3] |

| CAS Number | 18968-23-5 | [4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Spectroscopic Properties

Detailed spectroscopic data for this compound are limited. While GC-MS data is available in databases, assigned NMR spectra are not readily found in the literature. The following represents expected spectroscopic characteristics based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system and multiple diastereotopic protons. Signals would be expected in the aliphatic region (approximately 0.5-2.0 ppm). The cyclopropyl protons would likely appear at higher field (closer to 0.5 ppm). The methyl groups would appear as singlets or doublets depending on their position and coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the ten carbon atoms. The carbons of the cyclopropane ring are expected to be shifted upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. C-H bending vibrations for the methylene and methyl groups would be observed in the 1470-1365 cm⁻¹ region. The spectrum would lack significant absorptions in the functional group region, confirming its saturated hydrocarbon nature.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be complex, involving the loss of methyl and larger alkyl fragments.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by its strained cyclopropane ring and the cyclohexane ring.

Synthesis of this compound

A common method for the synthesis of carane is the catalytic hydrogenation of 3-carene. This reaction typically yields a mixture of cis and trans isomers.

Experimental Protocol: Catalytic Hydrogenation of 3-Carene

This protocol is adapted from a general procedure for the hydrogenation of 3-carene. The ratio of cis to trans isomers in the product may vary depending on the specific reaction conditions.

-

Materials: 3-carene, Raney nickel catalyst, absolute ethanol, hydrogen gas.

-

Apparatus: High-pressure autoclave equipped with a stirrer.

-

Procedure:

-

In a high-pressure autoclave, combine 3-carene and absolute ethanol.

-

Add a catalytic amount of Raney nickel.

-

Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Heat the mixture to the reaction temperature while stirring.

-

Maintain the reaction for a set period, monitoring hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the ethanol solvent under reduced pressure to yield the carane product.

-

The resulting mixture of cis- and this compound can be analyzed by gas chromatography. Further purification by fractional distillation or preparative chromatography may be required to isolate the trans-isomer.

-

Caption: Synthesis of carane via catalytic hydrogenation of 3-carene.

Oxidation Reactions

While specific studies on the oxidation of this compound are scarce, the bicyclo[4.1.0]heptane skeleton is susceptible to oxidation, particularly at the tertiary C-H bonds, under strong oxidizing conditions. Reactions with reagents like potassium permanganate or chromium-based oxidants would likely lead to the formation of alcohols or ketones, potentially with ring-opening of the cyclopropane ring under harsh conditions.

Reduction Reactions

As a saturated hydrocarbon, this compound is unreactive towards typical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under standard conditions.

Rearrangement Reactions

The strained cyclopropane ring in this compound makes it susceptible to acid-catalyzed rearrangements. Protonation of the cyclopropane ring can lead to a carbocation intermediate that can undergo various rearrangements, including ring-opening to form monocyclic terpenes or skeletal rearrangements to other bicyclic systems. The specific products formed will depend on the acid used and the reaction conditions.

Caption: General pathway for acid-catalyzed rearrangement of this compound.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of published research on the specific biological activities of this compound and its direct derivatives in the context of drug development. While some studies have investigated the cytotoxicity of complex natural products containing the carane skeleton, these findings cannot be directly attributed to the this compound moiety itself. No specific signaling pathways involving this compound have been identified in the scientific literature.

The rigid, three-dimensional structure of the this compound scaffold could potentially serve as a template for the design of novel therapeutic agents. Its lipophilic nature suggests it could be incorporated into molecules designed to cross cell membranes. However, without dedicated pharmacological studies, its potential in drug development remains speculative.

Conclusion

This compound is a structurally interesting bicyclic monoterpene with limitedly documented physical and spectroscopic properties. Its chemical reactivity is centered around the strained cyclopropane ring, making it a substrate for synthetic transformations, particularly rearrangements. The synthesis of carane isomers is well-established, though the isolation of pure this compound can be challenging. A significant gap exists in the understanding of its biological activity and potential applications in drug discovery and development. Further research is warranted to fully characterize this compound and explore its potential as a building block in medicinal chemistry. Researchers are encouraged to undertake detailed spectroscopic analysis and biological screening of pure this compound to unlock its full potential.

References

- 1. BiblioBoard [openresearchlibrary.org]

- 2. Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. ddd.uab.cat [ddd.uab.cat]

- 4. Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-, (1alpha,3alpha,6alpha)- | C10H18 | CID 12302439 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Carane: trans-Carane vs. cis-Carane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the trans- and cis- isomers of carane, bicyclic monoterpenes with potential applications in the pharmaceutical and agricultural sectors. The document details the physical, chemical, and biological properties of each isomer, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for the synthesis, separation, and analysis of trans- and cis-carane are provided, alongside visualizations of experimental workflows and a proposed biological signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic and pest management agents.

Introduction

Carane is a bicyclic monoterpene with the molecular formula C₁₀H₁₈. It exists as two primary stereoisomers, trans-carane and cis-carane, which differ in the spatial arrangement of the methyl group at C3 and the gem-dimethyl bridge. This stereochemical difference significantly influences their physical, chemical, and biological properties. While both isomers are found in various essential oils, their distinct characteristics make them of individual interest for various applications. This guide aims to provide an in-depth technical comparison of these two isomers to aid in their evaluation for research and drug development purposes.

Quantitative Data Comparison

Table 1: Physical Properties of this compound vs. cis-Carane

| Property | This compound | cis-Carane | "Carane" (Isomer Unspecified) |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |

| Molecular Weight ( g/mol ) | 138.25 | 138.25 | 138.25 |

| Boiling Point (°C) | Not available | Not available | 169[1] |

| Density (g/cm³) | Not available | Not available | 0.844[1] |

| Refractive Index | Not available | Not available | 1.454[1] |

| CAS Number | 18968-23-5[2] | 18968-24-6[1] | 554-59-6[3] |

Table 2: Chromatographic and Computed Properties of this compound vs. cis-Carane

| Property | This compound | cis-Carane |

| Kovats Retention Index (non-polar column) | Not available | 975[4][5] |

| XLogP3 (Computed) | 3.9[2] | 3.9[1] |

Experimental Protocols

Synthesis of cis- and this compound via Catalytic Hydrogenation of (+)-3-Carene

The most common method for the synthesis of carane isomers is the catalytic hydrogenation of (+)-3-carene, a major component of turpentine. The stereochemical outcome of the reaction is highly dependent on the catalyst and reaction conditions.

Protocol:

-

Reaction Setup: A high-pressure autoclave reactor is charged with (+)-3-carene and a catalytic amount of a heterogeneous catalyst (e.g., platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney nickel).

-

Solvent: A suitable solvent, such as ethanol or hexane, is added to dissolve the starting material.

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 40 psi). The reaction mixture is stirred vigorously at a specific temperature (e.g., ambient temperature) until the theoretical amount of hydrogen is consumed.

-

Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield a mixture of cis- and this compound.

Note: The ratio of cis to trans isomers is influenced by the catalyst. For instance, hydrogenation with PtO₂ at ambient temperature has been reported to produce a mixture of both isomers.

Separation of cis- and this compound Isomers

Due to their similar boiling points, the separation of cis- and this compound can be challenging. Preparative gas chromatography is an effective method for obtaining pure isomers.

Protocol: Preparative Gas Chromatography (Prep-GC)

-

Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column like squalane) and a fraction collector is used.

-

Sample Injection: The mixture of cis- and this compound is injected onto the column.

-

Chromatographic Conditions: The column temperature, carrier gas flow rate, and other parameters are optimized to achieve baseline separation of the two isomers.

-

Fraction Collection: As each isomer elutes from the column, it is directed to a cooled trap in the fraction collector, allowing for the isolation of the pure compounds.

-

Analysis: The purity of the collected fractions is confirmed by analytical gas chromatography.

Spectroscopic Analysis

The characterization of cis- and this compound is performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the stereochemistry of the carane isomers. The chemical shifts and coupling constants of the protons and carbons will differ due to the different spatial arrangements of the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectra of the two isomers are expected to be very similar, with characteristic C-H stretching and bending vibrations for the alkane structure. Subtle differences in the fingerprint region may be used to distinguish them.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will likely show similar fragmentation patterns for both isomers, with a molecular ion peak at m/z 138. Minor differences in the relative abundances of fragment ions may be observed.

Biological Activity and Proposed Mechanism of Action

This compound has been reported to possess antimicrobial and insect-repellent properties.[6] While the specific molecular mechanisms for the carane isomers have not been elucidated, studies on the related monoterpene, 3-carene, provide a basis for a proposed mechanism of antimicrobial action.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of monoterpenes like carane is often attributed to their ability to disrupt the cell membranes of microorganisms.

Proposed Mechanism:

-

Membrane Interaction: The lipophilic nature of carane allows it to partition into the lipid bilayer of the bacterial cell membrane.

-

Membrane Disruption: The accumulation of carane molecules within the membrane disrupts its structure and integrity. This can lead to increased membrane fluidity and permeability.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions and small molecules.

-

Inhibition of Cellular Processes: The disruption of the cell membrane and the loss of cellular contents ultimately inhibit essential cellular processes, leading to cell death.

Conclusion

The trans- and cis- isomers of carane represent a pair of stereoisomers with distinct, yet not fully characterized, properties. This guide has summarized the available quantitative data and provided detailed experimental protocols for their synthesis and separation. The proposed mechanism of antimicrobial action offers a starting point for further investigation into their biological activities. Further research is warranted to fully elucidate the individual properties and potential applications of each isomer, particularly in the fields of drug development and pest management. The methodologies and data presented herein provide a solid foundation for such future studies.

References

- 1. Monoterpenes for Management of Field Crop Insect Pests [jast.modares.ac.ir]

- 2. (1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane | C10H18 | CID 9942162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cjm.ichem.md [cjm.ichem.md]

- 4. vurup.sk [vurup.sk]

- 5. Isolation of Natural Products by Preparative Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

The Enantiomeric Dichotomy of trans-Carane: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Carane, a bicyclic monoterpene, exists as a pair of non-superimposable mirror images, or enantiomers: (+)-trans-carane and (-)-trans-carane. While structurally similar, these stereoisomers can exhibit distinct biological activities due to the chiral nature of their interactions with biological macromolecules. This technical guide provides a comprehensive overview of the known biological activities associated with the carane scaffold, with a specific focus on the potential for enantioselective effects. Although quantitative data directly comparing the enantiomers of this compound is limited in publicly available literature, this document summarizes the reported activities for carane derivatives and related monoterpenes, offering a framework for future research. Detailed experimental protocols for key biological assays are provided to facilitate further investigation into the enantiomer-specific properties of this compound.

Introduction to this compound and Enantioselectivity

This compound is a naturally occurring bicyclic monoterpene found in the essential oils of various plants. Its rigid structure, featuring a cyclopropane ring fused to a cyclohexane ring, is the basis for its diverse biological properties. The presence of chiral centers gives rise to two enantiomeric forms: (+)-(1S,3R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane and (-)-(1R,3S,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane.

Enantioselectivity is a fundamental principle in pharmacology and toxicology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets such as enzymes and receptors. It is well-established that different enantiomers of a chiral compound can exhibit widely varying biological activities, with one enantiomer often being significantly more potent or eliciting a different response than the other.[1]

Biological Activities of Carane Derivatives and Monoterpenes

While specific data on the individual enantiomers of this compound is scarce, research on carane derivatives and other chiral monoterpenes suggests a range of potential biological activities. These include antimicrobial, insecticidal, antifeedant, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

Terpenoids, including carane derivatives, are known to possess antimicrobial properties.[2] The lipophilic nature of these compounds allows them to partition into the cell membranes of bacteria and fungi, disrupting their integrity and leading to cell death. The specific stereochemistry of a monoterpene can influence its ability to interact with and disrupt these membranes.

Insecticidal and Antifeedant Activity

Monoterpenes are key components of plant defense mechanisms against herbivores. Derivatives of the carane system have been investigated for their insecticidal and antifeedant properties. These effects are often mediated through neurotoxic mechanisms or by acting as feeding deterrents. The chirality of these molecules can play a crucial role in their binding to insect receptors.

Antioxidant Activity

Certain carane derivatives have demonstrated significant antioxidant activity by scavenging free radicals.[3] This property is attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species. The stereoisomeric form may influence the ease with which these reactions occur.

Anti-inflammatory Activity

The anti-inflammatory potential of carane derivatives has also been reported.[4] This activity is often assessed by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The interaction with enzymes and receptors in the inflammatory cascade is likely to be stereoselective.

Quantitative Data on the Biological Activity of this compound Enantiomers

A thorough review of the scientific literature reveals a notable gap in quantitative data directly comparing the biological activities of (+)-trans-carane and (-)-trans-carane. The following tables are presented as a template for future research, highlighting the key parameters that should be measured to elucidate the enantioselective properties of these molecules.

Table 1: Antimicrobial Activity of this compound Enantiomers (Hypothetical Data)

| Enantiomer | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| (+)-trans-Carane | Staphylococcus aureus | ||

| (-)-trans-Carane | Staphylococcus aureus | ||

| (+)-trans-Carane | Escherichia coli | ||

| (-)-trans-Carane | Escherichia coli | ||

| (+)-trans-Carane | Candida albicans | ||

| (-)-trans-Carane | Candida albicans |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Table 2: Insecticidal Activity of this compound Enantiomers (Hypothetical Data)

| Enantiomer | Insect Species | LD₅₀ (µ g/insect ) |

| (+)-trans-Carane | Spodoptera litura | |

| (-)-trans-Carane | Spodoptera litura | |

| (+)-trans-Carane | Aedes aegypti | |

| (-)-trans-Carane | Aedes aegypti |

LD₅₀: Median Lethal Dose. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Table 3: Antioxidant Activity of this compound Enantiomers (Hypothetical Data)

| Enantiomer | Assay | IC₅₀ (µg/mL) |

| (+)-trans-Carane | DPPH Radical Scavenging | |

| (-)-trans-Carane | DPPH Radical Scavenging | |

| (+)-trans-Carane | ABTS Radical Scavenging | |

| (-)-trans-Carane | ABTS Radical Scavenging |

IC₅₀: Half-maximal Inhibitory Concentration. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Table 4: Anti-inflammatory Activity of this compound Enantiomers (Hypothetical Data)

| Enantiomer | Assay Parameter | IC₅₀ (µM) |

| (+)-trans-Carane | NO Inhibition in RAW 264.7 cells | |

| (-)-trans-Carane | NO Inhibition in RAW 264.7 cells |

IC₅₀: Half-maximal Inhibitory Concentration. Note: Data in this table is hypothetical and serves as a template for future experimental work.

Experimental Protocols

To facilitate research into the biological activities of this compound enantiomers, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Test compounds ((+)- and (-)-trans-carane)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Agar plates

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it onto agar plates. Incubate the plates overnight. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Insecticidal Bioassay (Topical Application)

Objective: To determine the median lethal dose (LD₅₀) of a compound when applied directly to an insect.

Materials:

-

Test compounds ((+)- and (-)-trans-carane) dissolved in a suitable solvent (e.g., acetone)

-

Test insects (e.g., larvae of Spodoptera litura)

-

Microsyringe applicator

-

Petri dishes with artificial diet

-

Incubator

Procedure:

-

Insect Rearing: Rear the test insects under controlled conditions of temperature, humidity, and photoperiod.

-

Dose Preparation: Prepare a series of dilutions of the test compounds in the solvent.

-

Topical Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microsyringe applicator. A control group should be treated with the solvent alone.

-

Observation: Place the treated insects in Petri dishes with food and incubate under controlled conditions.

-

Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

-

LD₅₀ Calculation: Use probit analysis to calculate the LD₅₀ value from the mortality data.

ABTS Radical Scavenging Assay

Objective: To measure the antioxidant activity of a compound by its ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

Test compounds ((+)- and (-)-trans-carane)

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol

-

Trolox (standard antioxidant)

-

Spectrophotometer

Procedure:

-

ABTS Radical Cation Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution Preparation: Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a specific volume of the test compound at various concentrations to the ABTS working solution.

-

Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition of the ABTS radical. The results can be expressed as the IC₅₀ value (the concentration required to inhibit 50% of the ABTS radicals) or as Trolox equivalents.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

Test compounds ((+)- and (-)-trans-carane)

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified atmosphere with 5% CO₂ at 37°C.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Signaling Pathways and Molecular Mechanisms

Currently, there is a lack of specific research on the signaling pathways directly modulated by the enantiomers of this compound. However, studies on other monoterpenes suggest potential interactions with key cellular signaling cascades. For instance, some monoterpenes have been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in the inflammatory response. The antioxidant effects of terpenes may involve the upregulation of endogenous antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Future research should focus on elucidating the specific molecular targets and signaling pathways affected by (+)- and (-)-trans-carane to understand the mechanistic basis of their biological activities.

Visualizations

The following diagrams illustrate the general concepts and workflows relevant to the study of this compound enantiomers' biological activity.

Caption: Enantioselective binding of this compound enantiomers to a chiral receptor.

Caption: Workflow for determining MIC and MBC of this compound enantiomers.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

The enantiomers of this compound represent a promising yet underexplored area for drug discovery and development. While the broader class of carane derivatives and monoterpenes exhibits a wide range of biological activities, a significant knowledge gap exists regarding the specific enantioselective contributions of (+)- and (-)-trans-carane. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze further research in this domain.

Future investigations should prioritize the following:

-

Chiral Synthesis and Separation: Development of efficient methods for the synthesis or separation of enantiomerically pure (+)- and (-)-trans-carane.

-

Comparative Biological Screening: Systematic evaluation of the antimicrobial, insecticidal, antioxidant, and anti-inflammatory activities of the individual enantiomers using the standardized protocols outlined herein.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each enantiomer to understand the basis of their biological effects.

-

In Vivo Studies: Validation of promising in vitro findings in relevant animal models to assess the therapeutic potential of the individual enantiomers.

By addressing these research questions, the scientific community can unlock the full potential of this compound enantiomers as novel therapeutic agents or lead compounds for drug development.

References

- 1. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strong antioxidant activity of carane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic and anti-inflammatory activity of stereoisomers of carane derivatives in rodent test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of trans-Carane: An Analysis of a Scientific Knowledge Gap

An in-depth review of the existing scientific literature reveals a significant scarcity of data on the specific pharmacological effects of the monoterpene trans-carane. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. While a comprehensive technical guide on this compound cannot be constructed at this time due to the lack of available research, this whitepaper aims to illuminate this knowledge gap. To provide a potential starting point for future research, this document will summarize the known pharmacological activities of its close isomer, 3-carene, and other carane derivatives. It must be explicitly understood that the findings presented for these related compounds cannot be directly extrapolated to this compound without dedicated investigation.

The Carane Scaffold: A Brief Overview

The carane skeleton is a bicyclic monoterpene structure that forms the basis for several naturally occurring compounds. The stereoisomers, including this compound and cis-carane, along with related compounds like 3-carene, are found in the essential oils of various plants. While the carane structure has been a point of interest for synthetic chemists in the development of new compounds, the specific biological activities of the parent hydrocarbon, this compound, remain largely unexplored in publicly accessible scientific literature.

Pharmacological Activities of the Isomer 3-Carene

In contrast to the lack of data on this compound, its isomer, 3-carene, has been the subject of several pharmacological studies. These investigations provide a glimpse into the potential biological activities that could be explored for other carane isomers.

Neuroprotective Effects of 3-Carene

Recent studies have highlighted the neuroprotective potential of 3-carene, particularly in the context of Alzheimer's disease models. Research has shown that 3-carene may offer protection against amyloid-β induced neurotoxicity.

A key study demonstrated that 3-carene administration in a rat model of Alzheimer's disease led to improved memory, a reduction in amyloid plaques, and favorable changes in biochemical markers associated with the disease[1]. The proposed mechanism involves the modulation of oxidative stress, as evidenced by the restoration of superoxide dismutase (SOD) activity and a decrease in malondialdehyde (MDA) levels[1].

Experimental Protocol: Evaluation of Neuroprotective Effects of 3-Carene in an Alzheimer's Disease Rat Model

-

Animal Model: Male Wistar rats are used. Alzheimer's disease is induced by intra-hippocampal injection of amyloid-β 42 (Aβ42).

-

Treatment Groups:

-

Control group (no induction, no treatment).

-

Alzheimer's-induced group (Aβ42 injection, no treatment).

-

Treatment group (Aβ42 injection followed by 3-carene administration).

-

Protective group (3-carene administration prior to Aβ42 injection).

-

-

Behavioral Assessment: Memory and cognitive functions are assessed using standard behavioral tests, such as the Morris water maze or passive avoidance tests.

-

Biochemical Analysis: Serum levels of superoxide dismutase (SOD) and malondialdehyde (MDA) are measured to assess oxidative stress. Lipid profiles may also be analyzed.

-

Histological Examination: Brain tissue, specifically the hippocampus, is examined for the presence and density of amyloid-β plaques.

Experimental workflow for assessing the neuroprotective effects of 3-carene.

Antimicrobial Activity of 3-Carene

3-Carene has demonstrated notable antimicrobial effects against food-borne pathogens. Studies have investigated its activity against both Gram-positive (e.g., Brochothrix thermosphacta) and Gram-negative (e.g., Pseudomonas fluorescens) bacteria[2][3].

The proposed mechanism of action for 3-carene's antimicrobial activity is multifaceted. It is believed to cause damage to the bacterial cell wall and membrane, leading to the leakage of intracellular components such as potassium ions and proteins[3][4]. Furthermore, 3-carene may disrupt metabolic processes by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle and interfering with ATP synthesis[3]. There is also evidence to suggest that it can bind to bacterial DNA, altering its structure and function[3].

Quantitative Data on Antimicrobial Activity of 3-Carene

| Microorganism | Assay | Result | Reference |

| Brochothrix thermosphacta | Minimum Inhibitory Concentration (MIC) | 0.5 µL/mL | [2][3] |

| Pseudomonas fluorescens | Minimum Inhibitory Concentration (MIC) | 1.0 µL/mL | [2][3] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Brochothrix thermosphacta and Pseudomonas fluorescens are cultured in appropriate broth media.

-

Preparation of 3-Carene Solutions: A stock solution of 3-carene is prepared and serially diluted to obtain a range of concentrations.

-

Microdilution Assay: The bacterial suspensions are added to microplate wells containing the different concentrations of 3-carene.

-

Incubation: The microplates are incubated under optimal conditions for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of 3-carene that visibly inhibits bacterial growth.

Proposed antimicrobial mechanism of action for 3-carene.

Pharmacological Activities of Synthetic Carane Derivatives

While not directly informative about this compound, the synthesis and evaluation of carane derivatives demonstrate the utility of the carane scaffold in drug discovery. A notable example is the compound KP-23 and its stereoisomers, which are derivatives of carane. These compounds have been shown to possess analgesic and anti-inflammatory properties in rodent models[5][6]. Additionally, these derivatives have exhibited strong antioxidant activity by scavenging free radicals[7].

These findings suggest that the carane bicyclic system can serve as a valuable template for the design of novel therapeutic agents. However, it is crucial to reiterate that the observed activities of these complex, synthetically modified molecules cannot be attributed to the parent hydrocarbon, this compound.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely unwritten in the pages of scientific literature. This presents a clear gap in our understanding of the biological activities of common monoterpenes. The documented neuroprotective and antimicrobial effects of its isomer, 3-carene, along with the analgesic and anti-inflammatory properties of synthetic carane derivatives, strongly suggest that this compound is a molecule worthy of investigation.

Future research should focus on systematic in vitro and in vivo screening of this compound to elucidate its potential pharmacological effects. Studies should aim to determine its activity in a range of assays, including but not limited to, anti-inflammatory, analgesic, neuroprotective, antimicrobial, and cytotoxic evaluations. Elucidating the mechanisms of action and identifying the molecular targets of this compound will be crucial steps in determining its potential as a novel therapeutic agent. The data presented herein for related compounds should serve as a guide and a catalyst for these much-needed investigations.

References

- 1. bmmj.org [bmmj.org]

- 2. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analgesic and anti-inflammatory activity of stereoisomers of carane derivatives in rodent test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strong antioxidant activity of carane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-Carane Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of trans-carane derivatives, a class of bicyclic monoterpenes with growing interest in medicinal chemistry. This document summarizes their synthesis, physicochemical properties, and notable biological activities, presenting data in a structured format to facilitate research and development efforts.

Core Structure and Synthesis

The this compound scaffold is a bicyclic hydrocarbon with the IUPAC name (1R,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane. The "trans" designation refers to the orientation of the cyclopropane ring relative to the larger cyclohexane ring. The primary synthetic precursor for many this compound derivatives is (+)-3-carene, a major constituent of turpentine oil.

A common synthetic route involves the catalytic hydrogenation of (+)-3-carene to yield a mixture of cis- and this compound. Subsequent functionalization, often at the C4 position, allows for the introduction of various chemical moieties, leading to a diverse library of derivatives.

General Synthetic Workflow

The synthesis of 4-substituted this compound derivatives typically begins with the preparation of trans-4-hydroxymethylcarane from (+)-3-carene. This key intermediate serves as a versatile starting point for the synthesis of a range of derivatives, including esters, ethers, aldehydes, and their corresponding acetals.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their potential application in drug development, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive data for a wide range of derivatives are not extensively published, some general characteristics can be inferred from their structure.

As hydrocarbons, the parent this compound is lipophilic. The introduction of polar functional groups, such as hydroxyl or carboxyl moieties, is expected to increase hydrophilicity and influence properties like solubility and the octanol-water partition coefficient (logP).

| Derivative Class | Expected Solubility | Expected logP | Notes |

| Hydrocarbon (unfunctionalized) | Low in water | High | Highly lipophilic. |

| Alcohols (-OH) | Increased water solubility | Lower than parent | Polarity increases with the number of hydroxyl groups. |

| Esters (-COOR) | Variable, depends on R group | Generally high | Can be hydrolyzed in vivo. |

| Aldehydes (-CHO) | Moderate | Moderate | Can be susceptible to oxidation. |

Biological Activities and Basic Properties

Recent research has highlighted the potential of this compound derivatives in various therapeutic areas, particularly as antioxidant and anti-inflammatory agents.

Antioxidant Activity

A series of this compound derivatives, notably the KP-23 series which are derivatives of propranolol, have demonstrated significant antioxidant properties. Their ability to scavenge free radicals has been quantified using the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

| Compound | IC50 (mM) for ABTS•+ Scavenging | Relative Scavenging Effect (%R) at 10 mM (30 min) |

| KP-23S | 11-18 | 85 |

| KP-23R | 11-18 | 80 |

| Tetracaine (Reference) | 6.2 | 99 |

| Procaine (Reference) | 129-348 | 38 |

| Lignocaine (Reference) | 129-348 | 21 |

| Benzocaine (Reference) | 129-348 | 20 |

Data from a study on the antioxidant activity of carane derivatives.[1]

Anti-inflammatory and Analgesic Activity

The KP-23 series has also been investigated for its anti-inflammatory and analgesic effects in rodent models. All tested compounds exhibited anti-inflammatory and analgesic properties in the hot-plate and Randall's tests.[2]

Potential Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound derivatives are limited, the broader class of monoterpenes has been shown to exert neuroprotective effects through various mechanisms. These include the modulation of inflammatory pathways and the activation of pro-survival signaling cascades. It is plausible that bioactive this compound derivatives could engage similar pathways.

A potential mechanism of neuroprotection for monoterpenes involves the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal health.

Another relevant pathway is the NF-κB signaling cascade, which plays a central role in inflammation. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of natural products.

Experimental Protocols

Synthesis of trans-4-Hydroxymethylcarane

Materials: (+)-3-carene, catalyst (e.g., Raney Nickel), hydrogen gas, appropriate solvent (e.g., ethanol), standard glassware for hydrogenation under pressure.

Procedure:

-

A solution of (+)-3-carene in a suitable solvent is placed in a high-pressure autoclave.

-

The catalyst is added to the solution.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a specific hydrogen pressure and temperature for a designated time.

-

After the reaction is complete, the autoclave is cooled, and the pressure is released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of cis- and this compound is then typically functionalized, for example, via hydroboration-oxidation to introduce the hydroxymethyl group at the C4 position, followed by separation of the trans isomer.

ABTS•+ Radical Scavenging Assay

Materials: ABTS, potassium persulfate, phosphate-buffered saline (PBS), Trolox (standard), test compounds, 96-well microplate reader.

Procedure:

-

The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Aliquots of the test compounds (at various concentrations) are added to the wells of a 96-well plate.

-

The diluted ABTS•+ solution is added to each well.

-

The plate is incubated at room temperature for a specific time (e.g., 30 minutes).

-

The absorbance is measured at 734 nm.

-

The percentage inhibition of absorbance is calculated relative to a control (without the test compound).

-

The IC50 value is determined from the concentration-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrated antioxidant and anti-inflammatory activities. Their synthesis from readily available natural products makes them attractive candidates for further investigation in drug discovery programs. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise mechanisms of action to fully realize their therapeutic potential.

References

Methodological & Application

Synthesis of trans-Carane from 3-Carene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-carane via the catalytic hydrogenation of 3-carene. The synthesis of this compound is of significant interest due to its presence in various natural products and its potential as a chiral building block in medicinal chemistry. This note focuses on the heterogeneous catalytic hydrogenation method, which offers a reliable and scalable route to the desired trans-isomer. The stereochemical outcome is dictated by the steric hindrance posed by the gem-dimethylcyclopropane ring of the 3-carene molecule, favoring the delivery of hydrogen from the less hindered face. Detailed protocols for the reaction and analysis of the product mixture are provided, along with a summary of relevant quantitative data.

Introduction

Carane, a bicyclic monoterpene, exists as two stereoisomers: cis-carane and this compound. The spatial arrangement of the methyl group and the gem-dimethylcyclopropane bridge relative to the six-membered ring defines the isomer. In this compound, the methyl group and the larger bridge of the cyclopropane are on opposite sides of the six-membered ring, whereas in cis-carane, they are on the same side. The selective synthesis of the trans-isomer is a key objective for its utilization in various synthetic applications.

3-Carene, a readily available natural product, serves as an excellent starting material for the synthesis of caranes. The carbon-carbon double bond in 3-carene can be selectively reduced to yield the saturated carane structure. Catalytic hydrogenation is a widely employed and effective method for this transformation. The stereoselectivity of the hydrogenation is a critical aspect, and by selecting appropriate catalysts and reaction conditions, the formation of this compound can be maximized.

Principle of Stereoselective Synthesis

The stereoselective synthesis of this compound from 3-carene is primarily governed by steric effects. The 3-carene molecule has a rigid bicyclic structure where the gem-dimethyl group on the cyclopropane ring creates significant steric hindrance on one face of the molecule.

During catalytic hydrogenation, the 3-carene molecule adsorbs onto the surface of the metal catalyst. The hydrogen atoms are then delivered to the double bond from the catalyst surface. Due to the steric bulk of the gem-dimethyl group, the alkene will preferentially adsorb on the catalyst surface via its less hindered face. Consequently, the hydrogen atoms add to this less hindered face, leading to the predominant formation of the this compound isomer.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the catalytic hydrogenation of 3-carene to this compound. Please note that the exact values can vary based on the specific experimental setup and the purity of the starting materials.

| Parameter | Value | Reference |

| Starting Material | 3-Carene (purity > 90%) | [1] |

| Catalyst | Nickel Catalyst | [1] |

| Catalyst Loading | 0.5% - 2% w/w (relative to 3-carene) | [1] |

| Hydrogen Pressure | 0.03 - 0.12 MPa | [1] |

| Reaction Temperature | 50 - 60 °C | [1] |

| Reaction Time | Monitored by GC until completion | [1] |

| Major Product | This compound | Theoretical |

| Minor Product | cis-Carane | Theoretical |

| Expected Stereoselectivity | High preference for trans-isomer | Theoretical |

| Solvent | Solvent-free or inert solvent (e.g., ethanol) | [1] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from 3-carene based on a typical laboratory-scale catalytic hydrogenation procedure.

Materials and Equipment

-

3-Carene (purity > 90%)

-

Nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Nitrogen gas supply

-

Hydrogen gas supply

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Experimental Procedure

1. Reactor Preparation: a. Ensure the high-pressure hydrogenation reactor is clean and dry. b. Charge the reactor with 3-carene (e.g., 100 g) and the nickel catalyst (e.g., 1 g, 1% w/w). c. Seal the reactor according to the manufacturer's instructions.

2. Inerting the System: a. Purge the reactor with nitrogen gas three times to remove any air. b. Following the nitrogen purges, purge the reactor with hydrogen gas three times to ensure a hydrogen atmosphere.

3. Hydrogenation Reaction: a. Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 0.08 MPa).[1] b. Begin stirring and heat the reactor to the target temperature (e.g., 50 °C).[1] c. Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction can also be monitored by taking small aliquots (after safely depressurizing and purging with nitrogen) for GC analysis to check for the disappearance of the 3-carene peak. d. As the reaction proceeds and the concentration of 3-carene decreases (e.g., to ≤60%), the hydrogen pressure can be increased (e.g., to 0.12 MPa) and the temperature raised (e.g., to 60 °C) to drive the reaction to completion.[1]

4. Work-up and Product Isolation: a. Once the reaction is complete (no further hydrogen uptake or disappearance of starting material by GC), cool the reactor to room temperature. b. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen. c. Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol or hexane) to facilitate filtration. d. Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the nickel catalyst. Caution: Nickel catalysts can be pyrophoric; handle with care and keep the filter cake wet. e. Wash the filter cake with the same solvent to ensure complete recovery of the product. f. Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the crude carane product.

5. Product Analysis: a. Analyze the crude product by GC-MS to determine the conversion of 3-carene and the isomeric ratio of this compound to cis-carane. b. The identity of the isomers can be confirmed by comparing their mass spectra and retention times with known standards or literature data.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-carene.

Caption: Workflow for the synthesis of this compound.

Stereoselective Hydrogenation Mechanism

The diagram below depicts the proposed mechanism for the stereoselective formation of this compound.

Caption: Mechanism of stereoselective hydrogenation.

Conclusion

The catalytic hydrogenation of 3-carene provides an effective and stereoselective route to this compound. The reaction proceeds with high selectivity for the trans-isomer due to the steric hindrance of the gem-dimethylcyclopropane ring, which directs the hydrogenation to the less hindered face of the molecule. The provided protocol offers a robust method for the synthesis and subsequent analysis of this compound, which is a valuable chiral intermediate for various applications in research and development. Careful control of reaction parameters such as temperature, pressure, and catalyst loading is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Stereoselective Synthesis of trans-Carane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of trans-carane derivatives, which are valuable chiral building blocks for drug discovery and development. The bicyclo[4.1.0]heptane skeleton of carane, derived from the abundant natural monoterpene (+)-3-carene, offers a rigid scaffold for the precise spatial arrangement of functional groups. The methodologies outlined below focus on the synthesis of key trans-substituted intermediates, including epoxides, amino alcohols, and diols.

Core Synthetic Strategy: From (+)-3-Carene to this compound Derivatives

The primary and most efficient route to this compound derivatives commences with the stereoselective epoxidation of (+)-3-carene. The resulting trans-epoxide is a versatile intermediate that can undergo regioselective ring-opening reactions with various nucleophiles, leading to a range of trans-3,4-disubstituted carane derivatives. This overarching strategy allows for the introduction of diverse functionalities with high stereocontrol.

Application Notes and Protocols: Asymmetric Synthesis of Chiral trans-Carane Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclic monoterpene (+)-3-carene, a readily available and inexpensive chiral building block from natural sources, serves as an excellent starting material for the asymmetric synthesis of a variety of chiral trans-carane analogs. These compounds are of significant interest in medicinal chemistry due to their rigid conformational structures and potential as scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral this compound analogs, focusing on key transformations such as epoxidation, aziridination, and subsequent nucleophilic ring-opening reactions.

Core Synthetic Strategies

The primary approach to chiral this compound analogs involves the initial functionalization of the double bond in (+)-3-carene. Key strategies include:

-

Diastereoselective Epoxidation: The formation of an epoxide ring across the double bond of (+)-3-carene can be achieved with high diastereoselectivity, leading predominantly to the α-epoxide due to the steric hindrance of the gem-dimethyl group.

-

Stereoselective Aziridination: Direct aziridination of (+)-3-carene provides a route to chiral aminocarane derivatives.

-

Nucleophilic Ring-Opening: The resulting epoxides and aziridines can be regioselectively opened by various nucleophiles to introduce diverse functionalities in a trans fashion.

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of (+)-3-Carene

This protocol describes the synthesis of (+)-3α,4α-epoxycarane, a key intermediate for various this compound analogs.

-

Materials: (+)-3-Carene, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve (+)-3-carene (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (+)-3α,4α-epoxycarane.

-